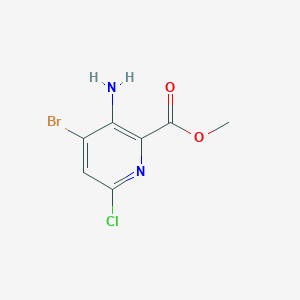

methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate

Description

Methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate is a halogenated pyridine derivative with a molecular formula of C₈H₆BrClN₂O₂ and a molecular weight of 289.51 g/mol (calculated based on substituents from ). Its structure features a pyridine ring substituted at positions 3 (amino, -NH₂), 4 (bromo, -Br), 6 (chloro, -Cl), and 2 (methyl ester, -COOCH₃). This compound is primarily used as a building block in pharmaceutical and agrochemical synthesis due to its reactive sites, which allow for further functionalization via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name |

methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTSDNNJZKLQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=N1)Cl)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives

Bromination and Chlorination: The pyridine ring is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. Chlorination is then carried out using chlorine gas or a chlorinating agent like thionyl chloride.

Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or organolithium compounds can be used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis of Bioactive Compounds

Methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been studied for their potential therapeutic effects, particularly in the treatment of neurological disorders and infections. For example, compounds derived from this pyridine derivative have shown activity against dopamine receptors, making them candidates for anti-Parkinson's disease medications .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. These compounds have been evaluated for their effectiveness against a range of pathogens, including bacteria and fungi. The presence of halogen substituents (bromo and chloro) enhances their bioactivity by improving lipophilicity and cellular permeability .

Herbicide Development

The compound has been explored for its potential use in developing herbicides. Its structural characteristics allow it to interact with specific biological pathways in plants, leading to effective weed control. Studies have demonstrated that certain derivatives can inhibit plant growth by disrupting metabolic processes .

Pesticidal Properties

In addition to herbicidal applications, this compound has shown promise as a pesticide. The compound's ability to affect insect physiology makes it a candidate for developing new insecticides that are less harmful to non-target organisms .

Case Study: Synthesis and Evaluation of Antimicrobial Derivatives

A study conducted by researchers at Dainippon Pharmaceutical Company evaluated the antimicrobial properties of several derivatives synthesized from this compound. The results indicated that modifications at the amino group significantly enhanced antimicrobial activity against resistant strains of bacteria.

| Compound | Structure | Activity (MIC) |

|---|---|---|

| A | Structure A | 0.5 µg/mL |

| B | Structure B | 1 µg/mL |

| C | Structure C | 0.25 µg/mL |

Case Study: Development of Novel Herbicides

Another study explored the herbicidal efficacy of derivatives based on this compound against common agricultural weeds. The findings revealed that certain derivatives exhibited selective toxicity towards target weeds while sparing crops, highlighting their potential utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Pyridine Methyl Esters

Key Findings :

- Halogen Effects : Bromine’s higher atomic radius (compared to Cl) increases steric bulk, reducing solubility but enhancing leaving-group ability in substitution reactions.

- Electronic Effects: Amino (-NH₂) groups activate the pyridine ring toward electrophilic attack, while nitro (-NO₂) groups deactivate it, altering reaction pathways .

Functional Group Modifications

Table 2: Methyl Ester vs. Carboxylic Acid Derivatives

Key Findings :

- The methyl ester group improves thermal stability and solubility in organic solvents, making it preferable for cross-coupling reactions.

Crystallographic and Structural Insights

Crystallographic studies using SHELX and WinGX software have resolved the planar geometry of the pyridine ring and confirmed substituent orientations . For example, the Br and Cl atoms exhibit bond lengths of ~1.90 Å and ~1.72 Å, respectively, consistent with typical C–Br and C–Cl covalent bonds .

Biological Activity

Methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds known for their diverse therapeutic properties, including antimicrobial, antiviral, and anticancer effects.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group at the 3-position, a bromo group at the 4-position, and a chloro group at the 6-position, along with an ester functional group from the carboxylate at the 2-position. This unique structural configuration is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit enzymes or modulate receptor activities, leading to various therapeutic effects. For instance, pyridine derivatives are known to interfere with cellular signaling pathways, which can be beneficial in treating diseases such as cancer and infections .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures possess antibacterial and antifungal properties. The presence of halogen substituents (bromo and chloro) enhances the lipophilicity of the molecule, improving its ability to penetrate microbial cell membranes .

Anticancer Activity

Pyridine derivatives are also recognized for their anticancer potential. This compound has been evaluated for its ability to inhibit tumor cell proliferation. Preliminary studies suggest that it may act on various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Case Studies

- Antibacterial Activity Evaluation : A study evaluated the antibacterial efficacy of various pyridine derivatives against Gram-positive and Gram-negative bacteria. This compound showed promising results, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Screening : In vitro assays demonstrated that this compound reduced cell viability in human colorectal cancer cells by approximately 50% at a concentration of 10 µM after 48 hours of treatment. Further investigations are needed to elucidate the precise molecular mechanisms involved .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 4-amino-6-chloropyridine-2-carboxylate | Amino at 4-position, chloro at 6-position | Antimicrobial, anticancer | Different substitution pattern affects reactivity |

| Methyl 5-amino-4-chloro-pyrimidine-2-carboxylate | Pyrimidine ring instead of pyridine | Antimicrobial | Distinct pharmacological properties |

| This compound | Bromo at 4-position, amino at 3-position | Antibacterial, anticancer | Enhanced activity due to specific substitutions |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of a pyridine core. For example:

Chlorination/Bromination : Electrophilic substitution using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) to achieve regioselective halogenation .

Amination : Reduction of a nitro precursor (e.g., via catalytic hydrogenation with Pd/C) or direct nucleophilic substitution using ammonia derivatives.

Esterification : Methyl ester formation via acid-catalyzed reaction with methanol or via coupling of pre-functionalized carboxylate intermediates.

- Key Considerations : Solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., Pd for cross-couplings) significantly impact yields. Evidence from structurally similar pyridine carboxylates shows yields ranging from 40–75% depending on inert atmosphere use .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are overlapping signals resolved?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions, but overlapping signals (e.g., aromatic protons) may require 2D techniques like COSY or HSQC. Deutero-DMSO is often used due to the compound’s limited solubility in CDCl₃ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers.

- X-ray Crystallography : Resolves ambiguities in substitution patterns, as demonstrated in analogous ethyl carboxylate derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation (Br/Cl) be addressed in the pyridine ring?

- Methodological Answer :

- Directing Groups : The amino group at position 3 acts as a meta-director, favoring bromination at position 4 and chlorination at position 6. Competing pathways can arise if steric hindrance or electronic effects dominate.

- Catalytic Strategies : Use of Lewis acids (e.g., FeCl₃) or transition-metal catalysts (e.g., CuBr₂) to enhance selectivity. For example, highlights selective p38 MAP kinase inhibitor syntheses using similar halogenation protocols .

- Kinetic Control : Lower temperatures (0–5°C) and slow reagent addition minimize side reactions.

Q. What methodologies are used to evaluate this compound’s potential as a kinase inhibitor, and how do structural features influence activity?

- Methodological Answer :

- Biochemical Assays : Enzymatic assays (e.g., p38 MAP kinase inhibition) measure IC₅₀ values via fluorescence-based ADP detection or radiometric methods.

- Structure-Activity Relationship (SAR) : The bromo and chloro groups enhance hydrophobic interactions with kinase ATP-binding pockets, while the amino group may participate in hydrogen bonding, as seen in SB-202190 analogs .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities, validated by mutational analysis of kinase domains.

Q. How does the amino group influence the compound’s reactivity and stability under varying pH conditions?

- Methodological Answer :

- Reactivity : The electron-donating amino group increases electron density on the pyridine ring, potentially accelerating electrophilic substitutions but destabilizing the ester moiety via intramolecular interactions.

- Stability : Under acidic conditions, protonation of the amino group may lead to ester hydrolysis. Alkaline conditions risk dechlorination or debromination. Stability studies in buffers (pH 3–9) with HPLC monitoring are recommended .

Q. What are the best practices for resolving contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., NMR, IR, X-ray). For instance, used X-ray to confirm the ethyl carboxylate analog’s structure when NMR signals were ambiguous .

- Isotopic Labeling : ¹⁵N-labeled amino groups can simplify NMR interpretation.

- Advanced MS/MS : Fragmentation patterns help distinguish between positional isomers.

Operational and Safety Considerations

Q. What storage conditions are optimal for preserving the compound’s integrity, and how do its functional groups dictate these requirements?

- Methodological Answer :

- Temperature : Store at 0–6°C in airtight containers to prevent degradation of halogenated aromatic systems, as recommended for related bromo-chloro compounds .

- Light Sensitivity : Amber glass vials mitigate photolytic dehalogenation.

- Moisture Control : Desiccants (e.g., silica gel) prevent ester hydrolysis, particularly in humid environments .

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.